Cas no 104371-51-9 (Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester)

104371-51-9 structure
Nombre del producto:Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester
Número CAS:104371-51-9
MF:C26H31NO8
Megavatios:485.52624
MDL:MFCD03425499
CID:893566
PubChem ID:46783641
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester Propiedades químicas y físicas
Nombre e identificación
-
- Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester
- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-<(R)-1-(methoxycarbonyl)ethyl>-α-D-glucopyranoside
- BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-A-D-MURAMIC ACID METHYL ESTER
- Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester
- Benzyl N-Acetyl-4,6-O-benzylidene-Alpha-D-muramic Acid Methyl Ester
- N-Acetyl-1-O-(phenylMethyl)-4,6-O-(phenylMethylene)-α-MuraMic Acid Methyl Ester
- N-Acetyl-1-O-(phenylmethyl)-4,6-O-(phenylmethylene)-alpha-muramic acid methyl ester
- [3(R)]-PhenylMethyl 2-(AcetylaMino)-2-deoxy-3-O-(2-Methoxy-1-Methyl-2-oxoethyl)-4,6-O-(phenylMethylene)-α-D-glucopyranoside
- 104371-51-9
- methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate
- Methyl (2R)-2-(((6S,7S,8R,8aS)-7-acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate
-
- MDL: MFCD03425499
- Renchi: InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1
- Clave inchi: ZDYOCWILIJFUOR-UHFFFAOYSA-N
- Sonrisas: CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Atributos calculados
- Calidad precisa: 485.20500
- Masa isotópica única: 485.205
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 35
- Cuenta de enlace giratorio: 9
- Complejidad: 693
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 7
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 102A^2
- Xlogp3: 2.2
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 205-206°C
- Punto de ebullición: 676.0±55.0 °C at 760 mmHg
- Punto de inflamación: 362.6±31.5 °C
- índice de refracción: 1.575
- Disolución: Very slightly soluble (0.19 g/l) (25 º C),
- Estabilidad / vida útil: Store at 2-8°C
- PSA: 101.55000
- Logp: 2.88460
- Presión de vapor: 0.0±2.1 mmHg at 25°C
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN865888-500mg |
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-muramic acid methyl ester |
104371-51-9 | ≥95% | 500mg |
RMB 18760.80 | 2025-02-21 | |
TRC | B223270-50mg |
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester |
104371-51-9 | 50mg |
$ 150.00 | 2022-01-12 | ||
TRC | B223270-25mg |
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester |
104371-51-9 | 25mg |
$ 1464.00 | 2023-04-18 | ||
TRC | B223270-100mg |
Benzyl N-Acetyl-4,6-O-benzylidene-α-D-muramic Acid Methyl Ester |
104371-51-9 | 100mg |
$ 250.00 | 2022-01-12 | ||
Cooke Chemical | LN865888-50mg |
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-muramic acid methyl ester |
104371-51-9 | ≥95% | 50mg |
RMB 3569.60 | 2025-02-21 | |
TRC | B223270-10mg |
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester |
104371-51-9 | 10mg |
$ 701.00 | 2023-04-18 | ||
Cooke Chemical | LN865888-25mg |
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-muramic acid methyl ester |
104371-51-9 | ≥95% | 25mg |
RMB 2357.60 | 2025-02-21 | |
Cooke Chemical | LN865888-100mg |
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-muramic acid methyl ester |
104371-51-9 | ≥95% | 100mg |
RMB 5032.80 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606418-25mg |
Methyl (2R)-2-(((6S,7S,8R,8aS)-7-acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate |
104371-51-9 | 98% | 25mg |
¥2928 | 2023-04-17 | |
TRC | B223270-2.5mg |
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester |
104371-51-9 | 2.5mg |
$ 184.00 | 2023-04-18 |
Benzyl N-Acetyl-4,6-O-benzylidene-a-D-muramic Acid Methyl Ester Literatura relevante
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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